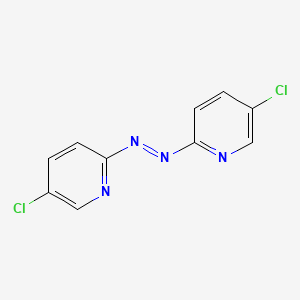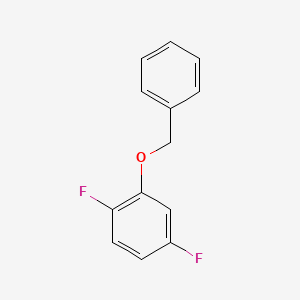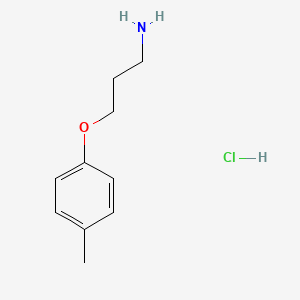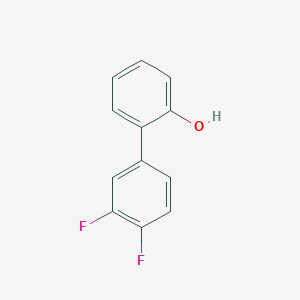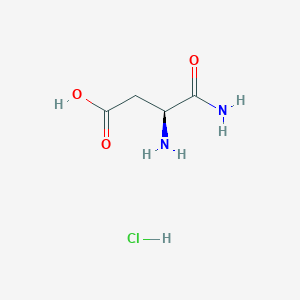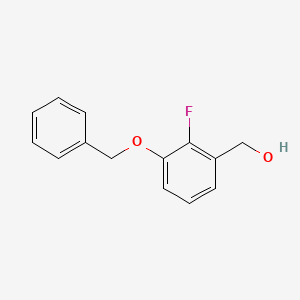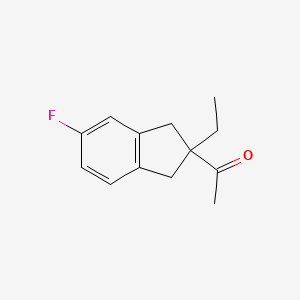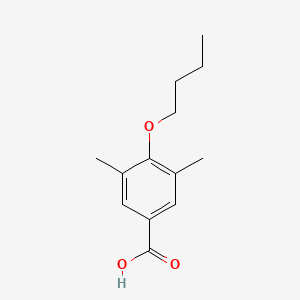
4-Butoxy-3,5-dimethylbenzoic acid
概要
説明
4-Butoxy-3,5-dimethylbenzoic acid is a chemical compound with the molecular weight of 222.28 . It is a solid substance that is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H18O3/c1-4-5-6-16-12-9 (2)7-11 (13 (14)15)8-10 (12)3/h7-8H,4-6H2,1-3H3, (H,14,15) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a solid substance . It is stored at temperatures between 2-8°C .科学的研究の応用
4-Butoxy-3,5-dimethylbenzoic acid has been widely used in scientific research due to its wide range of biological activities. It has been used as a potential therapeutic agent in the treatment of various diseases, including cancer, diabetes, hypertension, and Alzheimer’s disease. It has also been used as an antioxidant and anti-inflammatory agent. Additionally, this compound has been used to study the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of various compounds.
作用機序
The exact mechanism of action of 4-Butoxy-3,5-dimethylbenzoic acid is not yet fully understood. However, it is believed to interact with several cellular targets, including the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, this compound has been found to inhibit the activity of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of purines and pyrimidines. In addition, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects
This compound has been found to possess a variety of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, this compound has been found to inhibit the activity of dihydrofolate reductase (DHFR), which is involved in the synthesis of purines and pyrimidines. In addition, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine. Furthermore, this compound has been found to possess antioxidant, anti-inflammatory, and anti-cancer properties.
実験室実験の利点と制限
4-Butoxy-3,5-dimethylbenzoic acid has several advantages and limitations for use in laboratory experiments. One of the main advantages of using this compound is its low cost and availability. Additionally, this compound is relatively stable and can be stored for extended periods of time. Furthermore, this compound is water-soluble and can be easily dissolved in aqueous solutions.
However, there are several limitations of using this compound in laboratory experiments. One of the main limitations is its low solubility in organic solvents. Additionally, this compound has a relatively low bioavailability and is rapidly metabolized in the body. Furthermore, this compound can be toxic in high concentrations and should be handled with caution.
将来の方向性
There are several potential future directions for 4-Butoxy-3,5-dimethylbenzoic acid. One of the main areas of research is the development of new synthetic methods for the production of this compound. Additionally, further research is needed to understand the exact mechanism of action of this compound and its effects on various biological targets. Furthermore, more research is needed to investigate the potential therapeutic applications of this compound, including its potential use as an antioxidant, anti-inflammatory, and anti-cancer agent. Finally, further research is needed to investigate the potential side effects of this compound in humans and animals.
Safety and Hazards
The safety information for 4-Butoxy-3,5-dimethylbenzoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
特性
IUPAC Name |
4-butoxy-3,5-dimethylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-4-5-6-16-12-9(2)7-11(13(14)15)8-10(12)3/h7-8H,4-6H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMCYTSVIPLKGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1C)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

